molecular formula C38H41N5O9 B022635 Talaporfin CAS No. 110230-98-3

Talaporfin

Cat. No.: B022635
CAS No.: 110230-98-3
M. Wt: 711.8 g/mol
InChI Key: SIEXFRDYNDREBM-MYPKMOTOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Talaporfin has been investigated for the treatment of Port-Wine Stain and Benign Prostatic Hyperplasia.

Scientific Research Applications

  • Prostate Cancer Treatment : Talaporfin sodium, when combined with anti-CTLA4 antibody, significantly reduced primary tumor burden and generated systemic anti-tumor immunity in a preclinical prostate cancer model (Bromley et al., 2011).

  • Enhanced Photodynamic Therapy : Adding dichloroacetate to this compound sodium-based photodynamic therapy enhances reactive oxygen species production and induces apoptosis in cancer cells (Shinoda et al., 2020).

  • Treatment of Early Lung Cancer : In the treatment of early lung cancer lesions, this compound sodium achieved a complete response in 85.7% of cases after 4-6 hours of laser irradiation (Tsukagoshi, 2004).

  • Vascular Shutdown in Tumor Vessels : this compound sodium-based photodynamic therapy induces vascular shutdown in tumor vessels via the RhoA/ROCK pathway, activating the Rho-GTP pathway and decreasing tumor blood flow (Suzuki et al., 2020).

  • Mechanism in Cancer Cells : The uptake of this compound in cancer cells is essential for its effectiveness in photodynamic therapy, with the activation of K-Ras involved as a regulatory mechanism (Saito et al., 2020).

  • Early Head and Neck Cancer Treatment : this compound sodium combined with a diode laser achieved equivalent primary treatment outcomes to conventional photodynamic therapy for early head and neck cancer (Yoshida et al., 2008).

  • Clinical Trials and Selective Cancer Cell Destruction : this compound is currently undergoing clinical trials and can selectively kill cancer cells by photo-irradiation, accumulating more in cancer cells than in normal cells (Li et al., 2009).

  • Brain Tumor Management : Intraoperative photodynamic therapy using this compound sodium and a semiconductor laser may be a potentially effective and safe adjuvant management option for primary malignant parenchymal brain tumors (Muragaki et al., 2013).

  • Synergy with Current Therapies : this compound sodium treatment may offer a powerful option to synergize with current therapies, as well as an alternative monotherapy for treating cancer (Wang et al., 2010).

  • Potential in Tachyarrhythmia Treatment : this compound sodium has potential as a non-thermal treatment for tachyarrhythmia due to its extracellular photosensitization reaction and photocytotoxicity on myocardial cells (Ogawa et al., 2013).

Mechanism of Action

Target of Action

Talaporfin, also known as LS11, is a photosensitizing agent that primarily targets cancer cells . The compound selectively accumulates in cancer cells due to their enhanced permeability and retention effect .

Mode of Action

This compound’s mode of action is based on the principles of photodynamic therapy (PDT). Upon administration, this compound is activated by light-emitting diodes (LEDs) inserted into the tumor . This activation converts molecular oxygen into highly toxic singlet oxygen . The singlet oxygen then induces free radical-mediated cell death .

Biochemical Pathways

The biochemical pathways affected by this compound involve the generation of reactive oxygen species (ROS) and the subsequent induction of cell death . The ROS generated by this compound can cause direct cytotoxicity, leading to apoptosis in the area close to the light source . In areas slightly distant from the light source, vascular effects such as fibrin thrombus formation can occur .

Pharmacokinetics

The pharmacokinetics of this compound are still under investigation. A study on canines suggested that a dose of 10 mg/kg and a time of 90 minutes post-administration were appropriate for interstitial PDT . Another study proposed a three-compartment pharmacokinetic model to estimate the interstitial concentration of this compound in the myocardium .

Result of Action

The result of this compound’s action is the induction of cell death in cancer cells. The generation of singlet oxygen leads to free radical-mediated cell death . This can result in apoptosis in areas close to the light source and vascular effects such as fibrin thrombus formation in areas slightly distant from the light source .

Action Environment

The action environment of this compound is largely determined by the delivery of the irradiation light into the tumor tissue . The rate of light delivery and the balance between cytotoxic and vascular effects are important considerations when performing PDT with this compound . Furthermore, the efficacy of this compound can be influenced by factors such as the type of cancer and its location .

Safety and Hazards

When handling Talaporfin sodium, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas .

Biochemical Analysis

Biochemical Properties

Talaporfin sodium plays a significant role in biochemical reactions, particularly in the context of photodynamic therapy . It interacts with various biomolecules, including enzymes and proteins, within the cell. The nature of these interactions primarily involves the generation of reactive oxygen species (ROS) upon exposure to a specific wavelength of light . This process is crucial for the cytotoxic effect of this compound sodium in cancer cells .

Cellular Effects

This compound sodium has profound effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis, necrosis, and autophagy-associated cell death . Furthermore, this compound sodium impacts cell signaling pathways and gene expression, leading to the death of cancer cells . It also affects cellular metabolism by generating reactive oxygen species, which can cause oxidative damage .

Molecular Mechanism

The mechanism of action of this compound sodium at the molecular level involves a photochemical reaction. Upon irradiation with a specific wavelength of light, this compound sodium generates reactive oxygen species. These ROS can cause direct damage to cellular components, including biomolecules like proteins and nucleic acids, leading to cell death . This process is central to the therapeutic effect of this compound sodium in photodynamic therapy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound sodium change over time. A kinetic study of this compound sodium demonstrated that a dose of 10 mg/kg and 90 minutes after administration was the appropriate dose and timing for interstitial photodynamic therapy . The study also showed that this compound sodium induces apoptosis in the area close to the light source .

Dosage Effects in Animal Models

The effects of this compound sodium vary with different dosages in animal models. For instance, in a mouse allograft glioma model, it was found that an irradiation energy density of 100 J/cm2 or higher was required to achieve therapeutic effects over the entire tumor tissue .

Metabolic Pathways

This compound sodium is involved in various metabolic pathways within the cell. It is taken up by clathrin- and caveolae-dependent endocytosis, translocated from early endosomes to lysosomes, and finally degraded by lysosomes . ATP is essential for the uptake of this compound sodium, and the activation of K-Ras is involved as a regulatory mechanism .

Transport and Distribution

This compound sodium is transported and distributed within cells and tissues through endocytic pathways. It is taken up by cells through clathrin- and caveolae-dependent endocytosis and is then translocated from early endosomes to lysosomes .

Subcellular Localization

The subcellular localization of this compound sodium is primarily within the lysosomes . This localization is crucial for its activity and function, as the lysosomes are where this compound sodium is ultimately degraded . This process is essential for the cytotoxic effect of this compound sodium in photodynamic therapy .

Properties

{ "Design of the Synthesis Pathway": "Talaporfin can be synthesized through a multi-step process involving various chemical reactions.", "Starting Materials": [ "5-Aminolevulinic acid", "Diethyl L-tartrate", "Triphosgene", "Methanol", "Acetic acid", "Sodium hydroxide", "Methyl iodide", "Toluene", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "1. Condensation of 5-aminolevulinic acid and diethyl L-tartrate in methanol in the presence of acetic acid and sodium hydroxide to produce 5-(1-carboxyethyl)-4,5-dihydro-2-furancarboxylic acid", "2. Conversion of 5-(1-carboxyethyl)-4,5-dihydro-2-furancarboxylic acid to its acid chloride derivative using triphosgene in toluene", "3. Reaction of the acid chloride derivative with methyl iodide in the presence of sodium bicarbonate in methanol to produce 5-(1-methyl-1H-imidazol-5-yl)-4,5-dihydro-2-furancarboxylic acid methyl ester", "4. Hydrolysis of the methyl ester using sodium hydroxide in water to produce talaporfin" ] }

CAS No.

110230-98-3

Molecular Formula

C38H41N5O9

Molecular Weight

711.8 g/mol

IUPAC Name

(2S)-2-[[2-[(3S)-7-carboxy-3-(2-carboxyethyl)-17-ethenyl-12-ethyl-2,8,13,18-tetramethyl-2,3,23,24-tetrahydroporphyrin-5-yl]acetyl]amino]butanedioic acid

InChI

InChI=1S/C38H41N5O9/c1-7-20-16(3)24-12-26-18(5)22(9-10-32(45)46)35(42-26)23(11-31(44)41-30(37(49)50)15-33(47)48)36-34(38(51)52)19(6)27(43-36)14-29-21(8-2)17(4)25(40-29)13-28(20)39-24/h7,12-14,18,22,30,39-40H,1,8-11,15H2,2-6H3,(H,41,44)(H,45,46)(H,47,48)(H,49,50)(H,51,52)/t18?,22-,30-/m0/s1

InChI Key

SIEXFRDYNDREBM-MYPKMOTOSA-N

Isomeric SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)N[C@@H](CC(=O)O)C(=O)O)CCC(=O)O)C)C)C=C)C

SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)NC(CC(=O)O)C(=O)O)CCC(=O)O)C)C)C=C)C

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)NC(CC(=O)O)C(=O)O)CCC(=O)O)C)C)C=C)C

Synonyms

laserphyrin
mono-L-aspartyl chlorin e6
monoaspartyl chlorin e6
N-aspartyl chlorin e6
N-aspartylchlorin e6
NPe6
Talaporfin
talaporfin sodium

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Talaporfin
Reactant of Route 2
Reactant of Route 2
Talaporfin
Reactant of Route 3
Talaporfin
Reactant of Route 4
Talaporfin
Reactant of Route 5
Talaporfin
Reactant of Route 6
Talaporfin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.